

# 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS number and structure

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## Compound of Interest

Compound Name: 4-Bromo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1338031

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An In-depth Technical Guide to **4-Bromo-1H-pyrazolo[3,4-d]pyrimidine**

## Abstract

**4-Bromo-1H-pyrazolo[3,4-d]pyrimidine** is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, particularly protein kinases. This document provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutic agents.

## Chemical Identity and Properties

**4-Bromo-1H-pyrazolo[3,4-d]pyrimidine** is a brominated derivative of pyrazolopyrimidine, a class of compounds known for a wide range of biological activities.<sup>[1]</sup> The pyrazolopyrimidine scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple important enzyme targets.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	30129-51-2	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrN <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	199.01 g/mol	<a href="#">[2]</a>
MDL Number	MFCD11040189	<a href="#">[2]</a>
Purity (Typical)	≥97%	<a href="#">[2]</a>
Appearance	Off-white to light yellow powder	
Storage	Store in a cool, dry, dark place under an inert atmosphere. Recommended storage at -20°C.	<a href="#">[4]</a>

## Molecular Structure

The core of the molecule consists of a pyrazole ring fused to a pyrimidine ring. The bromine atom at the 4-position is a key feature, as it provides a reactive handle for further chemical modifications, typically through cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination, enabling the synthesis of diverse compound libraries.

Caption: Chemical structure of **4-Bromo-1H-pyrazolo[3,4-d]pyrimidine**.

## Synthesis and Experimental Protocols

The synthesis of **4-Bromo-1H-pyrazolo[3,4-d]pyrimidine** and its derivatives is a topic of significant interest. A common synthetic route involves the bromination of a pyrazolopyrimidine precursor.

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Caption: Simplified workflow for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

## Experimental Protocol: Synthesis of a Brominated Pyrazolopyrimidine Intermediate

This protocol describes the synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a key intermediate that can be further processed to obtain the target compound.[\[1\]](#)

- **Reactant Preparation:** In a 250 mL three-neck flask, combine 6.8 g (50.0 mmol) of 1H-pyrazolo[3,4-d]pyrimidin-4-amine and 16.9 g (75.0 mmol) of N-bromosuccinimide (NBS).
- **Solvent Addition:** Add 60 mL of N,N-dimethylformamide (DMF) to the flask.
- **Reaction:** Heat the mixture to 100°C and maintain this temperature for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Isolation:** Once the reaction is complete, cool the mixture and filter the resulting precipitate to obtain the crude product.
- **Purification:** Wash the crude product with ice-cold ethanol to yield the purified 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate can then undergo further reactions, such as a Sandmeyer-type reaction, to replace the amine group and yield **4-Bromo-1H-pyrazolo[3,4-d]pyrimidine**.

## Applications in Research and Drug Development

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.[\[1\]](#)[\[5\]](#) The 4-bromo derivative is particularly valuable as

it allows for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties.

## Kinase Inhibition

Derivatives of **4-Bromo-1H-pyrazolo[3,4-d]pyrimidine** have been synthesized and evaluated as potent inhibitors of several important protein kinases.

- EGFR Inhibitors: This scaffold has been used to design inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutants like T790M that confer resistance to first-generation therapies in non-small cell lung cancer.[6] One study identified a derivative, compound 12b, which showed potent activity against both wild-type ( $IC_{50} = 0.016 \mu M$ ) and mutant EGFR ( $IC_{50} = 0.236 \mu M$ ).[6]
- BRK/PTK6 Inhibitors: Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been developed as selective inhibitors of Breast Tumor Kinase (BRK/PTK6), a non-receptor tyrosine kinase implicated in the progression of triple-negative breast cancer. A lead compound, 51, demonstrated an  $IC_{50}$  of 3.37 nM and exhibited significant anti-migratory activity in cancer cell lines.[7]
- Dual Src/Abl Inhibitors: The scaffold is effective for targeting both c-Src and c-Abl kinases.[5] These kinases are involved in various cancers, most notably Chronic Myeloid Leukemia (CML) where the Bcr-Abl fusion protein is the primary oncogenic driver.
- CDK2 Inhibitors: Researchers have synthesized pyrazolo[3,4-d]pyrimidine derivatives that act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[8] Disruption of the cell cycle is a proven strategy in cancer therapy. One derivative showed a potent CDK2  $IC_{50}$  value of 0.057  $\mu M$ .[8]

## Anti-inflammatory Agents

The pyrazolo[4,3-d]pyrimidine isomer has been explored for its anti-inflammatory properties. Derivatives have shown the ability to inhibit the production of inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF- $\alpha$  in macrophages, suggesting potential applications in treating conditions like acute lung injury.[9]

## Conclusion

**4-Bromo-1H-pyrazolo[3,4-d]pyrimidine** is a high-value synthetic intermediate with a well-established role in the field of medicinal chemistry. Its versatile reactivity, coupled with the proven biological activity of the pyrazolopyrimidine core, makes it an indispensable tool for researchers and drug development professionals. The continued exploration of this scaffold is expected to yield novel therapeutic candidates for cancer and other diseases driven by aberrant kinase activity.

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